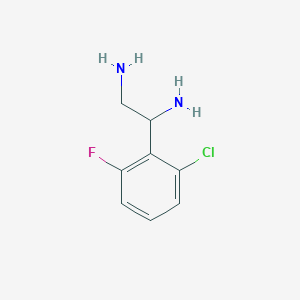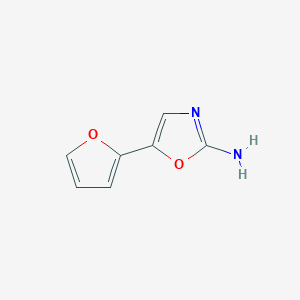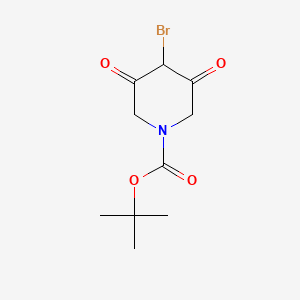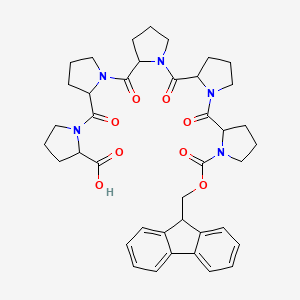
1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClFN2 This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an ethane-1,2-diamine moiety
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is carefully monitored to ensure the purity and quality of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce amines.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: This compound has a similar structure but with the fluoro substituent at the 4-position instead of the 6-position. The positional difference can lead to variations in chemical reactivity and biological activity.
1-(2-Chloro-6-bromophenyl)ethane-1,2-diamine:
1-(2-Chloro-6-methylphenyl)ethane-1,2-diamine: The methyl substituent introduces different steric and electronic effects, which can influence the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2 |
InChI Key |
YZBHCQJZLXTAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B12112916.png)
![2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid](/img/structure/B12112935.png)
![5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide](/img/structure/B12112948.png)



![1H-Benzimidazole, 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B12112970.png)


![Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12113003.png)


